1-Methyldithio-2-propanone

Description

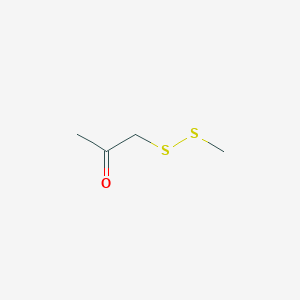

Structure

2D Structure

3D Structure

Properties

CAS No. |

122861-78-3 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

1-(methyldisulfanyl)propan-2-one |

InChI |

InChI=1S/C4H8OS2/c1-4(5)3-7-6-2/h3H2,1-2H3 |

InChI Key |

YEJCGTMYOCNYLT-UHFFFAOYSA-N |

SMILES |

CC(=O)CSSC |

Canonical SMILES |

CC(=O)CSSC |

density |

1.132-1.144 |

physical_description |

Clear to pale yellow liquid; Sulfurous sweet green aroma |

Pictograms |

Irritant |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

2-Propanone, 1-(methyldithio)- (9CI) |

Origin of Product |

United States |

Natural Occurrence and Contextual Identification of 1 Methyldithio 2 Propanone

Discovery and Quantification in Food Aroma Profiles

1-Methyldithio-2-propanone is a sulfur-containing organic compound that has been identified as a significant contributor to the aroma of certain foods. Its discovery is linked to detailed analyses of volatile flavor components.

The compound this compound was notably identified during comprehensive studies of the volatile components in the oil of roasted sesame seeds. tandfonline.comoup.com In a 1989 study, researchers conducted a steam distillation of oil from roasted white sesame seeds to obtain a volatile extract. tandfonline.com This extract was then separated and analyzed using gas chromatography (GC), gas chromatography/mass spectrometry (GC/MS), and gas chromatography/Fourier transform-infrared (GC/FT-IR) spectrometry. tandfonline.comoup.com

Through this detailed analysis, 221 constituents were identified, with 146 being reported for the first time in roasted sesame seed aroma. tandfonline.comoup.com Among these, this compound was highlighted as a new compound, newly identified as a naturally occurring flavor component. tandfonline.comoup.com Further investigation using a gas chromatograph equipped with a flame photometric detector (FPD), which is specific for sulfur compounds, found that this compound was the most abundant sulfur compound detected in the roasted sesame aroma. tum.de It was described as having a boiled-cabbage-like and meaty aroma. tum.de

Following its discovery in nature, this compound has been recognized for its properties as a flavoring agent. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 4696 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the number 2088. nih.govfao.org

The compound is described as a clear to pale yellow liquid with a sulfurous, sweet, green aroma and is used as a flavoring agent or adjuvant in the food industry. nih.govfao.orgulprospector.com Evaluations by JECFA in 2012 concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent. nih.gov Its flavor profile is generally characterized as savory. nih.gov Research into the synthesis of this and other flavoring compounds has also been undertaken to produce it for use in the food industry. spkx.net.cn

Table 1: Profile of this compound as a Flavoring Agent

| Attribute | Description | Source(s) |

|---|---|---|

| FEMA Number | 4696 | nih.govfao.org |

| JECFA Number | 2088 | nih.govfao.org |

| Physical Form | Clear to pale yellow liquid | nih.govfao.org |

| Odor/Flavor Profile | Sulfurous, sweet, green aroma; Savory, melon-like | nih.govfao.orgulprospector.comthegoodscentscompany.com |

| Functional Use | Flavoring Agent or Adjuvant | nih.govnih.gov |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent (2012) | nih.gov |

Investigations into Natural Formation Pathways in Biological Systems

The formation of this compound in nature is understood to be part of the broader metabolic pathways that produce volatile sulfur compounds (VSCs) in plants and through microbial action.

The biosynthesis of many volatile flavor compounds in plants originates from primary metabolites like amino acids, lipids, and carbohydrates. mdpi.com For volatile sulfur compounds specifically, the sulfur-containing amino acid methionine is a well-established precursor in many fermented foods and is known to be a starting point for a variety of VSCs. nih.gov

In plants, amino acids are known precursors of aroma compounds. ebi.ac.uk The general process involves enzymatic degradation of these precursors, which leads to the formation of a wide array of volatile compounds that contribute to the characteristic aroma of fruits and vegetables. mdpi.comnih.gov Although direct enzymatic pathways leading specifically to this compound in sesame seeds are not fully detailed in the literature, its formation is consistent with the known catabolic pathways of sulfur-containing amino acids that generate other VSCs in plants. nih.gov

Microorganisms play a crucial role in the global sulfur cycle and the formation of volatile organic sulfur compounds (VOSCs). nih.goviwaponline.com Microbial activity is a primary driver in the formation of VSCs in many environments, including fermented foods and sediments. nih.govoup.com The production of compounds like methanethiol (B179389) and dimethyl sulfide (B99878) often results from the microbial degradation of sulfur-containing amino acids, such as methionine, or through the methylation of sulfide. nih.govnih.gov

These microbial processes are essential for the development of the characteristic aromas of products like cheese, wine, and beer. nih.gov Given that microbes are known to produce a wide variety of organosulfur compounds from common precursors, it is plausible that microbial action contributes to the presence of this compound in environments where both the necessary sulfur precursors and active microbial communities are present. nih.govoup.comannualreviews.org

Synthetic Methodologies and Chemical Derivatization of 1 Methyldithio 2 Propanone

Established Laboratory Synthesis Procedures

The primary laboratory synthesis of 1-methyldithio-2-propanone involves a multi-step process starting from 1-chloro-2-propanone.

Reaction of 1-Mercapto-2-propanone (B1196832) with Methanesulfenyl Chloride

The core of the synthesis is the reaction between 1-mercapto-2-propanone and methanesulfenyl chloride. tandfonline.com This reaction is a classic example of nucleophilic substitution at a sulfur atom, a common method for forming unsymmetrical disulfides. researchgate.netbac-lac.gc.ca

The process begins with the preparation of the necessary precursors:

1-Mercapto-2-propanone: This thiol is synthesized from the reaction of 1-chloro-2-propanone with a 70% aqueous solution of sodium hydrosulfide. tandfonline.com

Methanesulfenyl Chloride: This reagent is prepared by the reaction of dimethyl disulfide with sulfuryl chloride. tandfonline.com

In the main reaction, a solution of 1-mercapto-2-propanone in methylene (B1212753) chloride is added to a methylene chloride solution of methanesulfenyl chloride. tandfonline.com The reaction is carried out in the presence of pyridine, which acts as a base to neutralize the hydrogen chloride byproduct. tandfonline.combac-lac.gc.ca The mixture is stirred at room temperature for 12 hours. tandfonline.com

Optimizations and Yield Considerations in Laboratory Synthesis

Following the reaction period, the mixture is acidified to a pH of 6 with 1N aqueous HCl and then extracted with methylene chloride. tandfonline.com The organic extract is dried over sodium sulfate (B86663) and concentrated. tandfonline.com Purification of the resulting concentrate is achieved through silica (B1680970) gel column chromatography using methylene chloride as the eluent. tandfonline.com

This procedure yields this compound in a 55% yield, based on the initial amount of 1-chloro-2-propanone. tandfonline.com Another documented synthesis method involves the reaction of chloroacetone (B47974) with an excess of methyl mercaptan in the presence of sodium hydroxide, which resulted in a yield of 66.4%. spkx.net.cn

Synthesis of Closely Related Dithioether and Dithio-Ketone Analogues

The synthetic methodology used for this compound can be adapted to produce structurally similar compounds.

Preparation of 1-Ethyldithio-2-propanone

1-Ethyldithio-2-propanone is prepared by reacting 1-mercapto-2-propanone with ethanesulfenyl chloride. tandfonline.com The procedure is analogous to the one used for the synthesis of its methyl counterpart, demonstrating the versatility of the sulfenylation reaction. tandfonline.com

Preparation of 1-Methyldithio-2-butanone

Similarly, 1-methyldithio-2-butanone is synthesized by the reaction of 1-mercapto-2-butanone with methanesulfenyl chloride. tandfonline.com This preparation follows the same established method, further highlighting its applicability for creating a range of α-keto disulfides. tandfonline.com Spectroscopic data for this compound confirms its structure. tandfonline.comnih.gov

Reactivity in Synthetic Organic Transformations

While specific studies on the synthetic transformations of this compound are limited, its structure as an α-keto disulfide suggests potential reactivity patterns based on related compounds. The presence of both a ketone and a disulfide functional group allows for a variety of chemical reactions. mdpi.com

α-Keto acids, which share the keto functionality, are known to undergo diverse reactions such as esterification, nucleophilic addition, and reduction. mdpi.com Research has shown that α-keto acids can be used in photoredox-catalyzed radical cross-coupling reactions to form acyl radicals, which can then be trapped by disulfide reagents to create mono-acyl disulfide derivatives. rsc.org

Furthermore, a study on the reaction of 1-(methylthio)acetone, a related α-thioketone, with nitriles in the presence of triflic anhydride (B1165640) resulted in the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. acs.orgorganic-chemistry.org This indicates that the ketone group in this compound could potentially react with nitriles to form heterocyclic compounds. The methylthio group in the resulting oxazoles can be removed or oxidized, offering further synthetic utility. acs.orgorganic-chemistry.org

The disulfide bond itself is a reactive center. Unsymmetrical disulfides are valuable in synthesis and can be prepared through various methods, including the reaction of thiols with sulfenyl derivatives like sulfenyl chlorides. researchgate.netbac-lac.gc.ca The disulfide bond can undergo cleavage or exchange reactions, making these compounds useful intermediates in organic synthesis. d-nb.inforsc.org

Oxidation Reactions of Sulfur Moieties

The disulfide bond in this compound is susceptible to oxidation, yielding a range of products depending on the oxidant and reaction conditions. The sulfur atoms can be sequentially oxidized, first to a thiosulfinate and then to a thiosulfonate. This reactivity is analogous to the oxidation of other dithia compounds and sulfides. kit.edulibretexts.org

The initial oxidation typically occurs at one of the sulfur atoms, breaking the symmetry of the disulfide and forming a thiosulfinate ester. This intermediate contains one sulfur atom at the +2 oxidation state and the other at the 0 oxidation state. The use of controlled amounts of a mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), can favor the formation of the monosulfoxide. organic-chemistry.org Further oxidation with a stronger agent or excess oxidant leads to the corresponding thiosulfonate, where one sulfur is in the +4 oxidation state. kit.edu

Common oxidizing agents used for sulfur oxidation include hydrogen peroxide, peroxyacids (like m-CPBA), and sodium periodate (B1199274). kit.edu The choice of reagent allows for selective transformation, making it possible to target different oxidized derivatives. For instance, while peroxyacids can yield both sulfoxides and sulfones, reagents like sodium periodate have been shown in related dithiane systems to favor the formation of bissulfoxides. kit.edu

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Stoichiometry | Primary Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Controlled | 1-(Methylsulfinylthio)-2-propanone (Thiosulfinate) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent | 1-(Methylsulfinylthio)-2-propanone (Thiosulfinate) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | 1-(Methylsulfonylthio)-2-propanone (Thiosulfonate) |

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in this compound is an electrophilic center that readily undergoes nucleophilic addition reactions. savemyexams.com The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by various nucleophiles. masterorganicchemistry.com This reaction is fundamental to the chemistry of ketones and allows for the formation of a new carbon-nucleophile bond and the conversion of the carbonyl carbon from sp² to sp³ hybridization. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by a weak acid in a subsequent step to yield an alcohol. libretexts.org

A key stereochemical outcome of this reaction is the formation of a new chiral center at the former carbonyl carbon, as the two groups attached to it (methyl and 1-methyldithio-methyl) are different. The attack of the nucleophile can occur from either face of the trigonal planar carbonyl group, which often results in the formation of a racemic mixture of two enantiomers. libretexts.org

Table 2: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with base catalyst | Cyanohydrin |

Disulfide Bond Manipulation and Cleavage Strategies

The disulfide bond is a key functional group in this compound, and its manipulation, particularly through cleavage, provides a route to further synthetic utility. Disulfide bonds can be cleaved through reductive or nucleophilic pathways.

Reductive cleavage is a common strategy to convert disulfides into the corresponding thiols. libretexts.org This transformation can be achieved using various reducing agents. For this compound, reduction would yield two different sulfur-containing molecules: methanethiol (B179389) and 1-mercapto-2-propanone. Classic reagents for this purpose include zinc metal in the presence of an acid. libretexts.org Water-soluble phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also highly effective and widely used for disulfide reduction under mild conditions. nih.gov

Another important reaction is thiol-disulfide exchange. libretexts.org In this process, an external thiol (R'-SH) attacks the disulfide bond. This is an equilibrium process where the attacking thiol's conjugate base, the thiolate (R'-S⁻), acts as the nucleophile, attacking one of the sulfur atoms of the disulfide linkage and displacing the other as a new thiolate. nih.govlibretexts.org This reaction can be used to generate new, unsymmetrical disulfides.

Mechanistic studies on disulfide cleavage have revealed complex pathways, including direct S-S bond scission or C-S bond rupture, depending on the conditions. ub.edu Radical-based mechanisms, initiated by a radical source, can also lead to highly selective S-S bond cleavage through a direct attack on a sulfur atom (an SH2 mechanism). nih.gov

Table 3: Disulfide Bond Cleavage Strategies

| Reagent/Method | Mechanism Type | Products from this compound |

|---|---|---|

| Zinc/Acid (e.g., Zn/HCl) | Reduction | Methanethiol + 1-Mercapto-2-propanone |

| TCEP | Reduction | Methanethiol + 1-Mercapto-2-propanone |

| External Thiol (R'-SH) | Thiol-Disulfide Exchange | Equilibrium mixture including new disulfides |

Utilization as a Building Block in Complex Molecule Synthesis

The presence of two distinct and reactive functional groups—a ketone and a disulfide—makes this compound a potentially valuable building block for the synthesis of more complex molecules. Its utility lies in the ability to perform selective chemistry at one site while leaving the other intact for subsequent transformations.

The carbonyl group serves as a handle for carbon-carbon bond formation and the introduction of various functionalities through nucleophilic addition. masterorganicchemistry.com For example, a Grignard reaction at the carbonyl can introduce a new alkyl or aryl group, extending the carbon skeleton.

The disulfide bond provides a masked thiol functionality. After undergoing reactions at the carbonyl center, the disulfide can be selectively cleaved to unmask a reactive thiol (1-mercapto-2-propanone derivative). libretexts.org This newly formed thiol can then be used in a variety of subsequent reactions, such as S-alkylation to form thioethers, addition to α,β-unsaturated systems, or participation in the formation of sulfur-containing heterocycles. This strategy of using a stable disulfide as a precursor to a more reactive thiol is a common tactic in organic synthesis. nih.gov

This dual functionality allows for a stepwise synthetic approach. For instance, a synthetic sequence could involve:

Reaction at the carbonyl group with an organometallic reagent.

Reductive cleavage of the disulfide bond to reveal the thiol.

Alkylation of the new thiol to form a complex thioether.

This modular approach positions this compound as a versatile precursor for creating molecules with diverse structural features, particularly those relevant in agrochemicals and materials science where sulfur-containing compounds are prevalent. nih.govchemicalbook.com

Table 4: Hypothetical Synthetic Application

| Step | Reaction | Reagent | Intermediate Functional Group |

|---|---|---|---|

| 1 | Nucleophilic Addition | Phenylmagnesium bromide | Tertiary Alcohol |

| 2 | Disulfide Cleavage | TCEP | Thiol |

Advanced Analytical Characterization Techniques for 1 Methyldithio 2 Propanone

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 1-Methyldithio-2-propanone from complex mixtures, allowing for its accurate detection and quantification.

Gas Chromatography (GC) with Selective Detectors (FID, FPD)

Gas chromatography (GC) is a primary method for the analysis of volatile compounds like this compound. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

Flame Ionization Detector (FID): While FID is a common and sensitive detector for organic compounds, it is not specific to sulfur-containing molecules. Its use in the analysis of this compound would require excellent chromatographic separation to distinguish it from other co-eluting organic compounds.

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur-containing compounds. It operates by detecting the chemiluminescence produced when sulfur compounds are burned in a hydrogen-rich flame. This makes FPD a superior choice for the selective detection of this compound in complex matrices, as it minimizes interference from non-sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for the trace analysis of this compound. nih.govspkx.net.cn In GC-MS, the sample is first separated by the GC column, and then the eluted compounds are ionized and fragmented in the mass spectrometer. biomedpharmajournal.org The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. biomedpharmajournal.org The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for library matching and confirmation of its presence in a sample. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. msu.edu Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₈OS₂), HRMS can confirm its elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential isomers or isobaric compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. contaminantdb.ca Each unique carbon atom in this compound gives a distinct signal in the spectrum. contaminantdb.ca The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, methyl, methylene) and its electronic environment. nih.govcontaminantdb.ca

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound:

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~205 |

| -CH₂- | ~45 |

| -S-CH₃ | ~25 |

| -CO-CH₃ | ~30 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

The following table summarizes the expected major IR absorption bands for this compound:

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium |

| C-H (alkane) | Bend | 1350 - 1470 | Variable |

| C-S | Stretch | 600 - 800 | Weak-Medium |

| S-S | Stretch | 400 - 500 | Weak |

Quantitative Analytical Methodologies in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as food and environmental samples, presents significant challenges due to the compound's volatility and the presence of interfering substances. nus.edu.sg Accurate quantification necessitates sophisticated analytical methodologies that combine efficient extraction techniques with highly sensitive and selective detection systems. The primary methods employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often preceded by specialized sample preparation steps. sielc.cometamu.edutandfonline.com

The choice of analytical technique is often dictated by the specific matrix and the concentration levels of the analyte. For instance, GC-MS is particularly well-suited for identifying and quantifying volatile and semi-volatile organic compounds like this compound in food aroma profiles. tandfonline.comcsic.es

Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate this compound from the matrix and minimize interference. chromatographyonline.comchromatographyonline.com The goal is to quantitatively extract the target analyte while removing other co-extractables that could interfere with the chromatographic analysis. nih.gov

Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds in liquid or solid samples. In the analysis of volatile components in fresh beef, for example, SPME has been successfully used to extract sulfur-containing compounds from the headspace of the sample. csic.es The adsorbed analytes are then thermally desorbed directly into the GC injector, providing a concentrated sample for analysis. csic.es

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted sample preparation technique in multiclass, multi-residue analysis of complex matrices like food. nih.govresearchgate.net It typically involves an initial extraction with a solvent like acetonitrile, followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components such as fats, pigments, and sugars. chromatographyonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and commonly used technique for the quantitative analysis of this compound. etamu.edutandfonline.com The gas chromatograph separates the volatile components of a sample based on their boiling points and affinity for the stationary phase of the GC column. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. etamu.edu

In a study identifying volatile flavor components in roasted sesame seed oil, GC-MS was instrumental in identifying this compound among 221 other constituents. tandfonline.com For quantitative studies, a method is typically validated to establish its performance characteristics. While specific validation data for this compound is not extensively published, the validation parameters for a structurally related off-flavor compound, 1-(methylthio)propane, in fresh beef provide a representative example of the methodology. csic.es

Table 1: Representative GC-MS Method Validation Parameters for a Sulfur Compound in a Complex Food Matrix

| Parameter | Description | Typical Value |

|---|---|---|

| Linearity (R²) | The degree to which the method's response is directly proportional to the analyte concentration. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.33 µg/g |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | 1.10 µg/g |

| Recovery (%) | The efficiency of the extraction process, measured by the percentage of the analyte recovered from a spiked sample. | 94.61% - 98.29% |

| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | 7.58% - 15.58% |

Data adapted from a study on 1-(methylthio)propane in fresh beef to illustrate typical validation parameters for a related compound in a complex matrix. csic.es

High-Performance Liquid Chromatography (HPLC)

HPLC is another viable technique for the analysis of this compound. sielc.com Reverse-phase (RP) HPLC methods, where the stationary phase is non-polar and the mobile phase is polar, are suitable for separating compounds like this compound. sielc.comvscht.cz

A specific RP-HPLC method for this compound uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comnih.gov The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS), which enhances selectivity and sensitivity. sielc.comnih.gov

Table 2: Example HPLC Method Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile, Water, and Formic Acid (for MS compatibility) |

| Detection | UV or Mass Spectrometry (MS) |

| Mode | Gradient or Isocratic Elution |

This table outlines typical conditions for an HPLC method. sielc.comnih.govlibretexts.org

The development of robust quantitative methods is essential for monitoring the presence of this compound in various products, ensuring quality control, and understanding its role in the flavor and off-flavor profiles of complex food matrices.

Theoretical and Computational Investigations of 1 Methyldithio 2 Propanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations, which are crucial for understanding the electronic structure and reactivity of a molecule, appear to be limited for 1-methyldithio-2-propanone.

Density Functional Theory (DFT) Applications

Specific studies applying Density Functional Theory (DFT) to elucidate the electronic structure, reactivity descriptors (like HOMO-LUMO gaps), or spectroscopic properties of this compound are not readily found in peer-reviewed literature. Such studies would be invaluable for predicting its behavior in chemical reactions.

Ab Initio Methods for Conformational Analysis and Molecular Properties

Similarly, dedicated studies using high-level ab initio methods for a thorough conformational analysis or the precise calculation of molecular properties of this compound are not documented. While chemical databases provide some computed properties, these are typically generated through automated pipelines and may not represent an in-depth conformational search or high-level accuracy.

The PubChem database lists several computed properties for this compound, which are presented in the table below. nih.gov These values are calculated based on the molecule's structure and provide a basic overview of its physicochemical characteristics.

Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 136.2 g/mol | nih.gov |

| Exact Mass | 136.00165722 Da | nih.gov |

| Monoisotopic Mass | 136.00165722 Da | nih.gov |

| Topological Polar Surface Area | 62.7 Ų | nih.gov |

| Heavy Atom Count | 7 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Molecular Modeling of Intermolecular Interactions

There is a lack of specific research on the molecular modeling of intermolecular interactions involving this compound. Such studies, often employing molecular dynamics simulations, would be beneficial for understanding its behavior in condensed phases, its solubility, and its interactions with biological receptors, which could be relevant to its role as a flavor compound.

Mechanistic Predictions for Chemical Reactions (e.g., potential reaction pathways, transition states)

While it has been suggested that this compound is expected to be rapidly reduced to the thiols methyl mercaptan and 1-mercapto-2-propanone (B1196832), detailed mechanistic studies involving the calculation of potential reaction pathways and transition states are not available. inchem.org Computational investigations could validate this proposed reduction pathway and explore other potential chemical transformations, providing a deeper understanding of its stability and reactivity.

Interdisciplinary Research Perspectives and Future Directions for 1 Methyldithio 2 Propanone

Role in Advanced Organic Synthesis as a Precursor or Intermediate

1-Methyldithio-2-propanone serves as a valuable precursor and intermediate in the field of organic synthesis. fishersci.co.ukchemicalbook.com Its chemical structure, featuring both a ketone and a dithioether functional group, allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules. lookchem.comnist.gov

Research has demonstrated its utility in the synthesis of various compounds, including those with potential applications in pharmaceuticals, agrochemicals, and dyes. chemicalbook.comfishersci.co.ukthermofisher.com For instance, it can be used to introduce the methylthio group into larger molecules, a common structural motif in many biologically active compounds. ontosight.ai The presence of the ketone group provides a reactive site for nucleophilic additions and other carbonyl chemistry, further expanding its synthetic utility. lookchem.com

A study on the synthesis of flavoring agents utilized this compound, highlighting its role in creating compounds with specific sensory properties. spkx.net.cn The synthesis involved the reaction of chloroacetone (B47974) with methyl mercaptan in the presence of sodium hydroxide, achieving a yield of 66.4%. spkx.net.cn The structure of the resulting this compound was confirmed using various analytical techniques, including elemental analysis, FTIR, 1H NMR, and GC-MS. spkx.net.cn

Future research in this area could focus on exploring novel reactions and transformations involving this compound. This could lead to the development of more efficient and sustainable synthetic routes to valuable compounds. Additionally, its potential as a precursor for the synthesis of novel dithioketones and other organosulfur compounds with unique properties warrants further investigation. researchgate.net

Table 1: Synthesis of this compound

| Reactants | Reagents | Product | Yield (%) | Reference |

| Chloroacetone, Methyl Mercaptan | Sodium Hydroxide | This compound | 66.4 | spkx.net.cn |

Further Elucidation of Natural Occurrence and Biosynthetic Pathways

While the synthetic applications of this compound are well-documented, its natural occurrence and the biochemical pathways responsible for its formation are less understood. The compound has been identified as a volatile flavor component in the oil from roasted sesame seeds. tandfonline.com This discovery suggests that it may be formed during the thermal processing of foods containing the necessary precursors, such as sulfur-containing amino acids and lipids. tandfonline.comacs.org

The biosynthesis of sulfur-containing compounds in nature often involves complex enzymatic reactions. nih.gov For example, the biosynthesis of many alkaloids, which are nitrogen-containing natural products, involves a series of oxidation reactions catalyzed by enzymes like cytochrome P450s. mdpi.com It is plausible that a similar enzymatic machinery is involved in the formation of this compound in organisms where it is found.

Future research should aim to identify the specific precursors and enzymes involved in the biosynthesis of this compound. This could involve metabolomic studies of organisms known to produce this compound, as well as genetic and biochemical characterization of candidate enzymes. Understanding the biosynthetic pathway could enable the development of biotechnological methods for the production of this compound and related compounds. biorxiv.orgnih.gov Furthermore, elucidating its natural roles, whether as a signaling molecule, a defense compound, or a metabolic byproduct, would provide valuable insights into its biological significance. researchgate.net

Development of Novel Analytical Methods for Trace Detection

The detection and quantification of volatile sulfur compounds like this compound at trace levels present a significant analytical challenge due to their reactivity and low concentrations in complex matrices such as food and biological samples. acs.orgoregonstate.edu The development of highly sensitive and selective analytical methods is crucial for understanding its distribution, formation, and impact.

Currently, gas chromatography (GC) coupled with various detectors is the most common technique for analyzing volatile sulfur compounds. cdc.gov Detectors such as the flame photometric detector (FPD), sulfur chemiluminescence detector (SCD), and atomic emission detector (AED) have been employed for their sensitivity to sulfur-containing molecules. acs.org The pulsed flame photometric detector (PFPD) has shown promise in producing cleaner chromatograms and enabling the detection of sulfur compounds at lower concentrations. oregonstate.eduresearchgate.net

Solid-phase microextraction (SPME) is a valuable sample preparation technique that can be coupled with GC to extract and concentrate volatile sulfur compounds from various matrices, including milk and cheese. researchgate.netnih.gov This approach has been successfully used to quantify trace levels of several sulfur compounds. oregonstate.edunih.gov

Future research in this area should focus on developing even more sensitive and robust analytical methods. This could involve the exploration of novel sorbent materials for SPME, the development of new ionization sources for mass spectrometry (MS), and the application of multidimensional gas chromatography for enhanced separation of complex mixtures. researchgate.netresearchgate.net Such advancements would enable more accurate and comprehensive studies of this compound in various scientific contexts.

Table 2: Analytical Techniques for Volatile Sulfur Compounds

| Technique | Detector | Application | Reference |

| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Analysis of volatile sulfur compounds in foods. | acs.org |

| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD) | Analysis of volatile sulfur compounds in foods. | acs.org |

| Gas Chromatography (GC) | Atomic Emission Detector (AED) | Analysis of volatile sulfur compounds in foods. | acs.org |

| Gas Chromatography (GC) | Pulsed Flame Photometric Detector (PFPD) | Analysis of volatile sulfur compounds in foods and beverages. | oregonstate.eduresearchgate.net |

| Solid-Phase Microextraction (SPME)-GC | Mass Spectrometry (MS) | Trace determination of volatile sulfur compounds. | researchgate.net |

| Solid-Phase Microextraction (SPME)-GC | Pulsed Flame Photometric Detector (PFPD) | Quantification of trace volatile sulfur compounds in milk. | oregonstate.edunih.gov |

Application of Chemoinformatics and Machine Learning in Dithioketone Research

The fields of chemoinformatics and machine learning offer powerful tools to accelerate research on dithioketones and other sulfur-containing compounds. researchgate.netresearchgate.netdotmatics.com These computational approaches can be used to predict the properties of novel compounds, design new molecules with desired activities, and analyze large datasets to uncover structure-activity relationships. aip.orgacs.orgmdpi.com

Machine learning models, such as neural networks and support vector machines, can be trained on existing data to predict various properties of chemical compounds, including their biological activity, toxicity, and physicochemical characteristics. researchgate.netnih.govnih.gov For example, quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of dithioketones with their properties. acs.org This can guide the synthesis of new compounds with improved characteristics.

In the context of dithioketone research, chemoinformatics can be used to create and search virtual libraries of compounds, screen for potential drug candidates, and analyze experimental data to identify promising leads. researchgate.netmdpi.com Machine learning algorithms have been successfully applied to predict the adsorption performance of organosulfur compounds in metal-organic frameworks (MOFs), demonstrating the potential of these methods for materials science applications. aip.org

Future directions in this area include the development of more accurate and interpretable machine learning models for predicting the properties of dithioketones. researchgate.net The integration of data from multiple sources, including experimental assays, computational simulations, and literature, will be crucial for building robust models. nih.gov The application of deep learning techniques could further enhance the predictive power of these models and enable the discovery of novel dithioketones with unique and valuable properties. nih.gov

Q & A

Q. Which statistical methods address variability in chromatographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.